molecular formula C18H15N3S B12179114 8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline

8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline

Cat. No.: B12179114
M. Wt: 305.4 g/mol
InChI Key: FKIOXOGTTQIVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings The structure of this compound includes a quinoline moiety linked to an imidazo[1,2-a]pyridine ring via a sulfanyl (thioether) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions . This method involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies to construct the imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent- and catalyst-free synthesis methods under controlled temperature and pressure conditions . The choice of reagents, solvents, and catalysts plays a crucial role in the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of 2-methylimidazo[1,2-a]pyridine with bromine or iodine results in the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .

Scientific Research Applications

8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
  • 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
  • 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Uniqueness

8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline is unique due to its specific structural features, such as the presence of both quinoline and imidazo[1,2-a]pyridine moieties linked by a sulfanyl bridge. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

8-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinoline

InChI

InChI=1S/C18H15N3S/c1-13-5-4-10-21-11-15(20-18(13)21)12-22-16-8-2-6-14-7-3-9-19-17(14)16/h2-11H,12H2,1H3

InChI Key

FKIOXOGTTQIVNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CSC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.